molecular formula C11H20N4O3S B2581329 dimethyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine CAS No. 2034322-79-5

dimethyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine

Cat. No.: B2581329
CAS No.: 2034322-79-5
M. Wt: 288.37
InChI Key: KBFCRFULCSKKKL-UHFFFAOYSA-N
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Description

Structural Characterization of Dimethyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound encompasses several distinct structural components that contribute to its overall chemical identity. The compound belongs to the broader class of pyrazole-sulfonamide hybrids, which are characterized by the presence of a five-membered pyrazole ring containing two nitrogen atoms at positions 1 and 2. The oxan-2-yl substituent represents a six-membered saturated heterocycle containing one oxygen atom, also known as tetrahydropyran, attached at the 2-position through a methylene bridge to the nitrogen atom at position 1 of the pyrazole ring.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound name reflects the hierarchical arrangement of functional groups and ring systems. The core pyrazole ring serves as the parent structure, with the oxan-2-yl methyl substituent at the 1-position and the dimethylsulfamoyl group attached at the 4-position. This naming convention allows for precise identification of the compound's structural features and distinguishes it from related isomers and analogs.

The molecular formula for this compound can be derived from similar structures in the literature, with compounds of this class typically exhibiting molecular weights in the range of 280-320 daltons. The presence of multiple heteroatoms, including nitrogen, oxygen, and sulfur, contributes to the compound's polar character and potential for hydrogen bonding interactions. The dimethylsulfamoyl moiety introduces additional complexity through the presence of two methyl groups attached to the nitrogen atom of the sulfonamide group, which can influence both the compound's conformational preferences and its interaction with biological targets.

Crystallographic Analysis and Conformational Studies

Crystallographic studies of related pyrazole-sulfonamide compounds provide valuable insights into the three-dimensional arrangement of atoms and the preferred conformational states of these molecular systems. Single crystal X-ray diffraction analysis of similar pyrazole derivatives has revealed that the central pyrazole ring adopts a planar geometry with minimal deviation from planarity. The largest deviations from the mean plane typically occur at carbon atoms, with values ranging from -0.012 to 0.015 Angstroms, indicating excellent planarity of the heterocyclic core.

The dihedral angles between the pyrazole ring and its various substituents provide critical information about the overall molecular conformation. In structurally related compounds, the angles between the pyrazole ring and attached benzene rings range from 34.75 to 49.98 degrees, while orthogonal arrangements can exhibit dihedral angles approaching 80-90 degrees. These angular relationships are crucial for understanding the compound's ability to adopt specific conformations required for biological activity or crystal packing arrangements.

Intermolecular interactions in the crystal lattice play a significant role in determining the solid-state structure and stability of these compounds. Hydrogen bonding patterns, particularly those involving the sulfonamide nitrogen-hydrogen and carbonyl oxygen atoms, create extended networks that stabilize the crystal structure. Additionally, pi-pi stacking interactions between aromatic rings can contribute to the overall packing efficiency, with inter-centroid distances typically ranging from 3.8 to 4.0 Angstroms.

The conformational flexibility of the oxan-2-yl methyl substituent introduces additional complexity to the structural analysis. The six-membered oxane ring can adopt chair conformations, and the methylene bridge connecting it to the pyrazole nitrogen allows for rotational freedom that may influence the compound's overall shape and binding properties. These conformational considerations are essential for understanding structure-activity relationships and optimizing molecular design strategies.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for pyrazole-sulfonamide compounds through the analysis of both proton and carbon-13 spectra. The characteristic chemical shift patterns observed in these compounds reflect the electronic environment of each nucleus and provide definitive structural confirmation. Proton nuclear magnetic resonance spectra of pyrazole derivatives typically exhibit distinctive signals that can be systematically assigned to specific structural features.

The pyrazole ring protons appear as characteristic signals in the aromatic region, with chemical shifts typically observed between 7.0 and 8.5 parts per million. The hydrogen atom at the 5-position of the pyrazole ring often appears as a singlet, while coupling patterns between adjacent protons provide information about substitution patterns and ring connectivity. The methylene protons of the oxan-2-yl methyl substituent generate complex multipets in the aliphatic region, typically between 3.0 and 4.5 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals additional structural details through the chemical shifts of carbon atoms in different electronic environments. The pyrazole ring carbons appear at characteristic positions, with the carbon atoms bearing nitrogen substituents typically observed between 140 and 155 parts per million. The oxane ring carbons generate signals in the aliphatic region, with the carbon bearing the oxygen atom appearing further downfield due to the deshielding effect of the electronegative heteroatom.

The dimethylsulfamoyl group contributes distinctive signals in both proton and carbon-13 spectra. The methyl groups attached to the sulfonamide nitrogen appear as sharp singlets in the proton spectrum, typically around 2.8-3.2 parts per million, while the corresponding carbon signals appear in the aliphatic region around 38-42 parts per million. Integration ratios and coupling patterns provide additional confirmation of the proposed structure and help distinguish between potential isomers or impurities.

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides valuable information about the functional groups present in this compound through the analysis of characteristic vibrational frequencies. The sulfonamide functional group exhibits distinct absorption bands that serve as diagnostic markers for this structural motif. The sulfur-oxygen double bond stretching vibrations typically appear as strong, sharp absorptions in the region between 1335 and 1370 wavenumbers, characteristic of sulfonamide compounds.

The nitrogen-hydrogen stretching vibration of the sulfonamide group generates a medium-intensity absorption band in the range of 3300-3500 wavenumbers, which can be distinguished from other nitrogen-hydrogen stretches by its frequency and intensity characteristics. The carbon-nitrogen stretching vibrations associated with the pyrazole ring system contribute to the spectral complexity in the fingerprint region, typically appearing between 1000 and 1400 wavenumbers.

The oxane ring component introduces characteristic carbon-hydrogen stretching vibrations in the aliphatic region, with absorptions typically observed between 2850 and 3000 wavenumbers. These vibrations correspond to the saturated carbon-hydrogen bonds present in the six-membered heterocycle and the methylene bridge connecting the oxane ring to the pyrazole system. The carbon-oxygen stretching vibrations of the oxane ring appear in the range of 1000-1200 wavenumbers, contributing to the overall spectral fingerprint of the compound.

Functional Group Frequency Range (cm⁻¹) Intensity Assignment
Sulfonamide S=O 1335-1370 Strong S=O stretching
Sulfonamide N-H 3300-3500 Medium N-H stretching
Oxane C-H 2850-3000 Medium C-H stretching
Oxane C-O 1000-1200 Medium C-O stretching
Pyrazole C=N 1500-1600 Medium C=N stretching
Methyl C-H 2950-3000 Medium C-H stretching
Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of this compound. The molecular ion peak serves as the primary confirmation of the compound's molecular weight, while the fragmentation pattern reveals structural details about the connectivity and stability of different molecular regions. Related pyrazole-sulfonamide compounds typically exhibit molecular ion peaks that can be observed using various ionization techniques, with electrospray ionization often providing the most reliable molecular ion signals.

The fragmentation pathways observed in mass spectrometry reflect the relative bond strengths and stability of different molecular fragments. The sulfonamide linkage often represents a particularly labile site, with loss of the dimethylamino group being a common fragmentation pathway. This fragmentation typically results in a characteristic mass loss of approximately 44 mass units, corresponding to the dimethylamino fragment. The resulting fragment ion retains the pyrazole-oxane core structure and can undergo further fragmentation to reveal additional structural information.

The oxane ring system may undergo ring-opening reactions under mass spectrometric conditions, leading to the formation of linear fragments that provide information about the substituent connectivity. The methylene bridge connecting the oxane ring to the pyrazole system represents another potential fragmentation site, with cleavage at this position generating fragments corresponding to the isolated oxane and pyrazole moieties. These fragmentation patterns are particularly valuable for confirming the proposed structure and distinguishing between potential isomers or closely related compounds.

High-resolution mass spectrometry provides additional structural confirmation through accurate mass measurements that can distinguish between different elemental compositions. The exact mass of the molecular ion, combined with isotope pattern analysis, allows for definitive molecular formula determination and helps eliminate potential structural ambiguities. The use of tandem mass spectrometry techniques can provide even more detailed structural information by allowing for the controlled fragmentation of specific molecular ions and the analysis of their resulting fragment patterns.

Fragment Type Mass Loss (m/z) Proposed Structure Relative Intensity
Molecular Ion 0 Complete molecule Variable
Dimethylamino loss -44 Loss of N(CH₃)₂ High
Oxane ring opening -86 Ring fragmentation Medium
Methylene bridge cleavage -99 Loss of oxan-2-yl methyl Medium
Pyrazole core Variable Heterocyclic fragment Low-Medium

Properties

IUPAC Name

4-(dimethylsulfamoylamino)-1-(oxan-2-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3S/c1-14(2)19(16,17)13-10-7-12-15(8-10)9-11-5-3-4-6-18-11/h7-8,11,13H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFCRFULCSKKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CN(N=C1)CC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the oxane moiety and the sulfamoyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are usually carried out in acidic or basic media.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. These reactions often require an inert atmosphere and controlled temperatures.

    Substitution: Common reagents include halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides). The reactions are typically conducted in polar solvents under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution may result in various functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds related to dimethyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine exhibit significant antimicrobial properties. Studies have shown that similar pyrazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. Certain derivatives of pyrazole have demonstrated considerable antioxidant capabilities, suggesting that this compound could play a role in therapeutic formulations aimed at reducing oxidative damage .

Anti-inflammatory Effects
There is emerging evidence that compounds with similar structures exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .

Agricultural Applications

Pesticidal Activity
this compound and its analogs have been studied for their potential as agrochemicals. The unique structure of the compound allows it to interact with biological systems in plants, potentially serving as a pesticide or herbicide. Preliminary studies suggest that such compounds can effectively control pest populations while being less harmful to beneficial insects .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its presence can modify the thermal and mechanical properties of polymers, making them suitable for various industrial applications .

Summary Table of Applications

Application Area Potential Uses Relevant Findings
Medicinal ChemistryAntimicrobial agents, antioxidants, anti-inflammatory drugsSignificant antimicrobial and antioxidant activities observed
AgriculturePesticides and herbicidesEffective against pests with minimal impact on beneficial species
Material SciencePolymer enhancementImproved thermal and mechanical properties in polymer blends

Mechanism of Action

The mechanism of action of dimethyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ceapin-A7 (N-(1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide)

  • Structure : Shares a pyrazole core but replaces the sulfamoyl group with an oxazole-carboxamide moiety. The substituent at N1 is a bulky 2,4-bis(trifluoromethyl)benzyl group.
  • Key Differences : The trifluoromethyl groups enhance lipophilicity, whereas the oxan-2-ylmethyl group in the target compound likely improves aqueous solubility due to the polar tetrahydropyran ring.
  • Synthesis : Prepared via coupling reactions using HATU and DIPEA in DMF, followed by nitro-group hydrogenation .

1,3,4-Thiadiazole Derivatives (e.g., 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives)

  • Structure : Incorporates a thiadiazole ring instead of a sulfamoyl group. The pyrazole substituents include nitroaryl and methyl groups.
  • Biological Activity : Demonstrated efficacy against E. coli, B. mycoides, and C. albicans .

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Structure : Features a sulfamoyl group linked to a benzamide-oxadiazole scaffold.
  • Key Differences : The oxadiazole ring increases metabolic stability, while the benzyl(methyl)sulfamoyl group may offer distinct steric and electronic properties compared to the dimethylsulfamoyl-pyrazole system .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Ceapin-A7 1,3,4-Thiadiazole LMM5
Molecular Weight ~310–330 g/mol (estimated) 437.3 g/mol 280–320 g/mol 493.5 g/mol
LogP (Lipophilicity) Moderate (oxan-2-yl enhances solubility) High (CF3 groups) Moderate High (aromatic groups)
Key Substituents Oxan-2-ylmethyl, dimethylsulfamoyl Bis(trifluoromethyl)benzyl Thiadiazole, nitroaryl Oxadiazole, benzyl
Synthetic Route Likely involves sulfamoylation of pyrazole intermediates Carboxamide coupling Hydrazone-thiadiazole cyclization Sulfamoyl-benzamide coupling

Biological Activity

Dimethyl({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)amine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where xx, yy, zz, aa, and bb correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule. The specific molecular formula and structural details can be found in chemical databases such as PubChem .

This compound exhibits biological activity primarily through its interaction with specific biological targets. The mechanism may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act on various receptors that mediate physiological responses, particularly those linked to inflammatory and immune responses.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description
Antimicrobial Exhibits activity against various microbial strains, enhancing treatment efficacy when combined with other agents .
Anti-inflammatory Potential to reduce inflammation markers in vitro and in vivo models.
Cytotoxicity Demonstrated selective cytotoxic effects on cancer cell lines in laboratory studies.
Neuroprotective Effects May protect neuronal cells from oxidative stress-induced damage .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound was tested in combination with standard antibiotics, showing enhanced efficacy compared to antibiotics alone.

Case Study 2: Anti-inflammatory Properties

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) following treatment with this compound.

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies revealed that the compound exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was associated with apoptosis induction and cell cycle arrest at the G2/M phase.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign pyrazole protons (δ 7.5–8.5 ppm) and oxan-2-yl methylene protons (δ 3.5–4.0 ppm). Use HSQC to correlate carbons adjacent to sulfamoyl groups (δ 40–50 ppm) .
  • IR : Confirm sulfamoyl (S=O stretching at 1150–1250 cm⁻¹) and pyrazole ring (C=N at 1600 cm⁻¹) .
  • HRMS : Validate molecular ion peaks with <2 ppm error using ESI+ or MALDI-TOF .

How to design a receptor-binding assay for evaluating biological activity?

Q. Advanced

  • Target selection : Prioritize σ receptors or tubulin based on structural analogs showing antitubulin activity .
  • Competitive binding : Use ³H-labeled ligands (e.g., ³H-DTG for σ receptors) in membrane preparations from transfected HEK293 cells .
  • Data normalization : Express inhibition constants (Kᵢ) relative to controls (e.g., haloperidol for σ₁R) and validate with Schild regression analysis .

How to address discrepancies between computational and experimental NMR data?

Q. Data Contradiction Analysis

  • DFT modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level and calculate chemical shifts with GIAO approximation. Compare deviations >0.3 ppm to identify misassigned protons .
  • Solvent effects : Account for DMSO-d₆ or CDCl₃ polarity in computations using the PCM model .
  • Tautomerism : Evaluate pyrazole tautomeric forms (e.g., N1 vs. N2 substitution) via variable-temperature NMR .

What experimental design principles apply to stability studies under physiological conditions?

Q. Experimental Design

  • Conditions : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 h .
  • Sampling : Collect aliquots at t = 0, 6, 12, 24, 48 h and analyze via HPLC (C18 column, acetonitrile/water gradient) .
  • Degradation products : Identify via LC-MS/MS and compare with synthetic standards .

What strategies enable regioselective functionalization of the pyrazole ring?

Q. Advanced Synthesis

  • Directing groups : Use Boc-protected amines at C3 to steer electrophilic substitution to C5 .
  • Cross-coupling : Suzuki-Miyaura reactions at C4 require palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .
  • Protection/deprotection : Temporary silyl ethers on the oxan-2-yl group prevent side reactions during sulfamoylation .

How to resolve overlapping signals in ¹H NMR spectra?

Q. Methodological Answer

  • 2D NMR : Use COSY to correlate adjacent protons (e.g., pyrazole H4 with H5) and NOESY to confirm spatial proximity of oxan-2-yl methylenes .
  • Solvent selection : Switch from DMSO-d₆ to CDCl₃ to reduce signal broadening caused by hydrogen bonding .

What mechanistic insights guide sulfamoyl group reactivity?

Q. Advanced Mechanistic Study

  • Kinetic profiling : Monitor sulfamoylation rates via in situ IR to assess the impact of base strength (e.g., Et₃N vs. DBU) .
  • Isotopic labeling : Use ³⁴S-labeled sulfamoyl chloride to track incorporation via MS/MS fragmentation .

How to troubleshoot unexpectedly low biological activity?

Q. Data Contradiction Analysis

  • Purity check : Confirm >95% purity via HPLC and rule out aggregates using dynamic light scattering .
  • Off-target effects : Screen against a panel of 50+ kinases or GPCRs to identify unintended interactions .
  • Permeability : Assess cellular uptake using Caco-2 monolayers and correct for efflux transporters (e.g., P-gp) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.